![molecular formula C8H11BrN2 B1437010 N-(2-aminoethyl)-3-bromoaniline CAS No. 14088-81-4](/img/structure/B1437010.png)
N-(2-aminoethyl)-3-bromoaniline
Overview
Description
“N-(2-aminoethyl)-3-bromoaniline” likely refers to a compound that contains an aniline group (a benzene ring attached to an amine), a bromine atom, and an additional amine group attached through an ethyl chain .
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-3-bromoaniline” would likely include a benzene ring (from the aniline group), a bromine atom, and an amine group attached through an ethyl chain .Chemical Reactions Analysis
Amines, such as those in “N-(2-aminoethyl)-3-bromoaniline”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-aminoethyl)-3-bromoaniline” would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis of Amine-Modified Spherical Nanocellulose Aerogels
“N-(2-aminoethyl)-3-bromoaniline” is used in the synthesis of amine-modified spherical nanocellulose aerogels . The amine group is introduced into spherical CNC hydrogels via C–O–Si bonds between CNC and N-(2-aminoethyl)-3-bromoaniline, which are then fabricated into aerogels either by freeze-drying or supercritical CO2 drying . These aerogels exhibit a nano-porous network structure of mesopores possessing a high surface area .
Carbon Dioxide Capture
The as-synthesized N-(2-aminoethyl)-3-bromoaniline-CNC aerogels could potentially be applied to capture CO2 via covalent bonding . This application is particularly relevant in the context of climate change and the need for effective carbon capture technologies.
Preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane Composite Aerogel
N-(2-aminoethyl)-3-bromoaniline is used in the preparation of microcrystalline cellulose/N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane composite aerogel . This composite aerogel has been investigated for its adsorption properties .
Formaldehyde Adsorption
The MCC/N-(2-aminoethyl)-3-bromoaniline composite aerogel has been found to be effective in the adsorption of formaldehyde . The adsorption mainly relies upon the reaction of the protonated –NH3+ group in N-(2-aminoethyl)-3-bromoaniline with formaldehyde to form a Schiff base . This application is significant in the context of air purification.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3-bromophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASBZNKFJVMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651250 | |
Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-bromoaniline | |
CAS RN |
14088-81-4 | |
Record name | N1-(3-Bromophenyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14088-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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